N-(3-Aminophenyl)-3-phenylpropanamide

Descripción

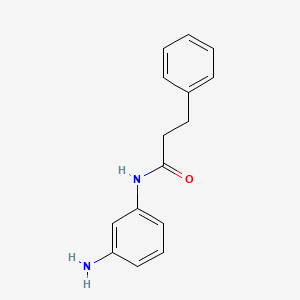

Structure

3D Structure

Propiedades

IUPAC Name |

N-(3-aminophenyl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c16-13-7-4-8-14(11-13)17-15(18)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIXXESZUFTZMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588476 |

Source

|

| Record name | N-(3-Aminophenyl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754162-13-5 |

Source

|

| Record name | N-(3-Aminophenyl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"N-(3-Aminophenyl)-3-phenylpropanamide" CAS number 22987-10-6 characterization

An In-depth Technical Guide to the Characterization of N-(3-Aminophenyl)-3-phenylpropanamide (CAS: 22987-10-6)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of N-(3-Aminophenyl)-3-phenylpropanamide, CAS number 22987-10-6. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's synthesis, physicochemical properties, and thorough analytical characterization. Drawing from established chemical principles and available data, this guide explains the causality behind experimental choices and provides self-validating protocols. Key data from mass spectrometry, infrared spectroscopy, and a theoretical analysis of nuclear magnetic resonance spectra are presented in detail. The guide also includes safety and handling protocols to ensure proper laboratory practice. Our objective is to furnish a document that is not merely a compilation of data, but a practical and authoritative resource for the scientific community engaged in organic synthesis and medicinal chemistry.

Introduction and Strategic Importance

N-(3-Aminophenyl)-3-phenylpropanamide is an organic compound featuring a bifunctional scaffold: a primary aromatic amine and a secondary amide.[1] This structure makes it a valuable intermediate in synthetic chemistry. The primary amine offers a reactive site for a wide array of chemical transformations, such as diazotization, acylation, and alkylation, while the amide linkage provides structural rigidity and hydrogen bonding capabilities.

The strategic placement of the amino group at the meta-position relative to the propanamide substituent influences the molecule's electronic and steric properties, making it a distinct building block compared to its ortho- and para-isomers.[1] While specific, large-scale applications are not widely documented, its structure is analogous to scaffolds found in compounds of interest for pharmaceutical and materials science research. Phenylpropanamide derivatives, for example, are explored for their biological activities, including potential as enzyme inhibitors or as agents in agrochemical research.[2][3] This guide provides the foundational chemical knowledge required to leverage this compound's synthetic potential.

Physicochemical and Computed Properties

The fundamental properties of N-(3-Aminophenyl)-3-phenylpropanamide are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| CAS Number | 22987-10-6 | [4] |

| Molecular Formula | C₉H₁₂N₂O | [4][5] |

| Molecular Weight | 164.20 g/mol | [4] |

| IUPAC Name | N-(3-aminophenyl)propanamide | [4] |

| Appearance | Solid / Powder | [1] |

| Melting Point | 92-96 °C (lit.) | |

| SMILES | CCC(=O)NC1=CC=CC(=C1)N | [4] |

| InChI Key | VGDKCRMZIWPMPW-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

A robust and common method for the synthesis of N-aryl amides is the acylation of an aromatic amine. For N-(3-Aminophenyl)-3-phenylpropanamide, the most direct pathway involves the selective mono-acylation of m-phenylenediamine with a suitable propanoylating agent.

Proposed Reaction Scheme

The reaction proceeds by the nucleophilic attack of one of the amino groups of m-phenylenediamine on the electrophilic carbonyl carbon of propanoyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is used to scavenge the HCl byproduct, preventing the protonation and deactivation of the starting amine.

Caption: A typical laboratory workflow for the synthesis of N-(3-Aminophenyl)propanamide.

Step-by-Step Experimental Protocol

Causality Statement: The choice of a chlorinated solvent like dichloromethane (DCM) is based on its inertness and ability to dissolve the reactants while being immiscible with the aqueous solutions used during workup. Cooling the reaction to 0°C during the addition of the highly reactive acyl chloride is crucial to control the exothermic reaction and minimize the formation of the di-acylated byproduct.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve m-phenylenediamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Reagent Addition: Cool the flask in an ice-water bath to 0 °C. Add propanoyl chloride (1.0 eq) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess diamine), saturated sodium bicarbonate solution (to remove excess acid), and brine.

-

Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product, N-(3-Aminophenyl)-3-phenylpropanamide, as a solid.

Structural Elucidation and Characterization

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure. The logical flow involves confirming the molecular weight, identifying functional groups, and finally, mapping the precise connectivity of atoms.

Caption: The logical workflow for comprehensive structural characterization.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, serving as the first crucial confirmation of a successful synthesis. High-resolution mass spectrometry (HRMS) data, when available, can confirm the elemental composition.

Self-Validation Insight: The observed mass of the protonated molecular ion ([M+H]⁺) must match the calculated theoretical mass for C₉H₁₃N₂O⁺ within a narrow tolerance (typically < 5 ppm in HRMS), providing high confidence in the molecular formula.

| Ion / Adduct | Observed m/z | Interpretation | Source |

| [M+H]⁺ | 165.1022 | Protonated Molecular Ion | [4] |

| [M+Na]⁺ | 187.08418 | Sodium Adduct (Predicted) | [6] |

| [M-H]⁻ | 163.08768 | Deprotonated Molecular Ion (Predicted) | [6] |

The primary fragment observed in LC-MS/MS would likely result from the cleavage of the amide bond, a characteristic fragmentation pathway for this class of compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is defined by characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Self-Validation Insight: The presence of a strong carbonyl (C=O) stretch in the 1650-1690 cm⁻¹ region concurrently with N-H stretching bands confirms the amide functionality. The appearance of "twin peaks" for the N-H stretch is characteristic of a primary amine (-NH₂).[7]

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3450 - 3250 | Medium, Sharp (2 bands) | N-H Stretch | Primary Aromatic Amine |

| 3350 - 3150 | Medium | N-H Stretch | Secondary Amide |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1680 - 1640 | Strong | C=O Stretch (Amide I) | Secondary Amide |

| 1620 - 1520 | Strong | N-H Bend (Amide II) + C=C Stretch | Amide + Aromatic |

| 1300 - 1200 | Medium | C-N Stretch | Amide / Aromatic Amine |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Chemical structure of N-(3-Aminophenyl)propanamide with atom numbering for NMR assignment.

Predicted ¹H NMR (400 MHz, DMSO-d₆) Solvent Choice Rationale: DMSO-d₆ is chosen for its ability to dissolve the polar compound and to clearly resolve amide (N-H) and amine (N-H₂) protons, which exchange more slowly than in protic solvents like CDCl₃ or D₂O.

| Proton(s) | Predicted Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment |

| H₇ (NH) | 9.8 - 10.2 | singlet (broad) | - | 1H | Amide Proton |

| H₂ | 7.1 - 7.3 | singlet (broad) | - | 1H | Aromatic |

| H₄, H₆ | 6.8 - 7.0 | multiplet | - | 2H | Aromatic |

| H₅ | 6.3 - 6.5 | triplet | ~7.8 | 1H | Aromatic |

| H₁₀ (NH₂) | 5.0 - 5.3 | singlet (broad) | - | 2H | Amine Protons |

| H₉ | 2.2 - 2.4 | triplet | ~7.5 | 2H | -CH₂-CO- |

| H (on C10) | 1.0 - 1.2 | triplet | ~7.5 | 3H | -CH₂-CH₃ |

Predicted ¹³C NMR (100 MHz, DMSO-d₆)

| Carbon(s) | Predicted Shift (δ, ppm) | Assignment |

| C₈ | 171 - 173 | Amide Carbonyl (C=O) |

| C₁ | 149 - 151 | Aromatic C-NH₂ |

| C₃ | 139 - 141 | Aromatic C-NH(CO) |

| C₅ | 129 - 131 | Aromatic C-H |

| C₆ | 112 - 114 | Aromatic C-H |

| C₂ | 109 - 111 | Aromatic C-H |

| C₄ | 105 - 107 | Aromatic C-H |

| C₉ | 38 - 40 | -CH₂-CO- |

| C (on C10) | 9 - 11 | -CH₂-CH₃ |

Safety and Handling

Proper safety protocols are mandatory when handling N-(3-Aminophenyl)-3-phenylpropanamide. The compound should be handled in a well-ventilated fume hood.

Self-Validation Insight: The GHS classifications provide a clear, standardized guide to the potential hazards. Adherence to the corresponding precautionary statements is a self-validating system for ensuring laboratory safety.

| Hazard Category | GHS Classification | Precautionary Codes | Source |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 | [4] |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | [4] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P304+P340 | [4] |

-

Personal Protective Equipment (PPE): Wear nitrile gloves, safety glasses with side shields, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[8]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

N-(3-Aminophenyl)-3-phenylpropanamide (CAS: 22987-10-6) is a synthetically accessible and versatile chemical intermediate. This guide has detailed its logical synthesis via acylation of m-phenylenediamine and outlined a comprehensive characterization workflow. The identity and purity of the compound can be confidently established through a combination of mass spectrometry (to confirm molecular weight), IR spectroscopy (to verify functional groups), and NMR spectroscopy (to confirm atomic connectivity). The provided safety and handling information ensures its responsible use in a research and development setting. This document serves as a foundational resource for scientists looking to employ this compound in their synthetic endeavors.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 89953, N-(3-Aminophenyl)propanamide. Retrieved January 25, 2026 from [Link].

-

PubChemLite (n.d.). N-(3-aminophenyl)propanamide (C9H12N2O). Retrieved January 25, 2026 from [Link].

-

U.S. Environmental Protection Agency (n.d.). Propanamide, N-(3-aminophenyl)-. Substance Details. Retrieved January 25, 2026 from [Link].

-

Clark, J. (n.d.). Infrared spectrum of propanamide. Advanced Organic Chemistry. Retrieved January 25, 2026 from [Link].

-

Zhang, Y., et al. (2024). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. Retrieved January 25, 2026 from [Link].

Sources

- 1. CAS 22987-10-6: N-(3-Aminophenyl)propanamide | CymitQuimica [cymitquimica.com]

- 2. 3-Phenylpropanamide|Research Chemical|RUO [benchchem.com]

- 3. Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(3-Aminophenyl)propanamide | C9H12N2O | CID 89953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. PubChemLite - N-(3-aminophenyl)propanamide (C9H12N2O) [pubchemlite.lcsb.uni.lu]

- 7. docbrown.info [docbrown.info]

- 8. 22987-10-6|N-(3-Aminophenyl)propionamide|BLD Pharm [bldpharm.com]

Spectroscopic Characterization of N-(3-Aminophenyl)-3-phenylpropanamide: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound N-(3-Aminophenyl)-3-phenylpropanamide. Due to the limited availability of published experimental spectra for this specific molecule, this guide will focus on a comprehensive prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in fundamental spectroscopic principles and supported by comparative analysis with structurally related compounds. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this and similar molecules.

Molecular Structure and Spectroscopic Overview

N-(3-Aminophenyl)-3-phenylpropanamide is an amide derivative with a molecular formula of C₁₅H₁₆N₂O and a molecular weight of 240.30 g/mol . The structural features, including an aromatic amine, a secondary amide, a monosubstituted benzene ring, and a disubstituted benzene ring, give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectra for N-(3-Aminophenyl)-3-phenylpropanamide, along with a detailed interpretation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Data for N-(3-Aminophenyl)-3-phenylpropanamide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.0 | Singlet | 1H | Amide N-H | The amide proton is typically deshielded and appears as a broad singlet. |

| ~7.20 - 7.40 | Multiplet | 5H | C₆H₅- | Protons of the monosubstituted phenyl ring. |

| ~7.10 | Triplet | 1H | Ar-H (aminophenyl) | Aromatic proton on the aminophenyl ring, coupled to two neighboring protons. |

| ~6.80 | Doublet | 1H | Ar-H (aminophenyl) | Aromatic proton on the aminophenyl ring. |

| ~6.70 | Singlet | 1H | Ar-H (aminophenyl) | Aromatic proton on the aminophenyl ring. |

| ~6.50 | Doublet | 1H | Ar-H (aminophenyl) | Aromatic proton on the aminophenyl ring. |

| ~3.60 | Singlet | 2H | -NH₂ | The primary amine protons, which may appear as a broad singlet. |

| ~3.00 | Triplet | 2H | -CH₂-Ph | Methylene protons adjacent to the phenyl group, split by the neighboring CH₂. |

| ~2.60 | Triplet | 2H | -CH₂-C=O | Methylene protons adjacent to the carbonyl group, split by the neighboring CH₂. |

Causality Behind Predicted Shifts: The aromatic protons of the 3-aminophenyl group are expected to be shifted upfield compared to benzene due to the electron-donating effect of the amino group. The amide proton's chemical shift can be highly variable and is dependent on solvent and concentration. The methylene protons of the propanamide chain are diastereotopic and are expected to appear as triplets due to coupling with each other.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for N-(3-Aminophenyl)-3-phenylpropanamide

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | C=O (Amide) | The carbonyl carbon of the amide group is characteristically found in this downfield region. |

| ~147 | Ar-C (C-NH₂) | The aromatic carbon attached to the amino group is deshielded. |

| ~141 | Ar-C (ipso-phenyl) | The ipso-carbon of the 3-phenyl group. |

| ~139 | Ar-C (ipso-aminophenyl) | The ipso-carbon of the N-(3-aminophenyl) group. |

| ~129 | Ar-C (phenyl) | Aromatic carbons of the monosubstituted phenyl ring. |

| ~128 | Ar-C (phenyl) | Aromatic carbons of the monosubstituted phenyl ring. |

| ~126 | Ar-C (phenyl) | Aromatic carbons of the monosubstituted phenyl ring. |

| ~129 | Ar-C (aminophenyl) | Aromatic carbon of the aminophenyl ring. |

| ~115 | Ar-C (aminophenyl) | Aromatic carbon of the aminophenyl ring. |

| ~112 | Ar-C (aminophenyl) | Aromatic carbon of the aminophenyl ring. |

| ~108 | Ar-C (aminophenyl) | Aromatic carbon of the aminophenyl ring. |

| ~38 | -CH₂-C=O | The methylene carbon adjacent to the carbonyl group. |

| ~32 | -CH₂-Ph | The methylene carbon adjacent to the phenyl group. |

Expertise in Interpretation: The chemical shifts of the aromatic carbons in the 3-aminophenyl ring are influenced by the electronic effects of both the amino and the amide substituents. The carbonyl carbon signal is expected to be a sharp singlet in a proton-decoupled spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for N-(3-Aminophenyl)-3-phenylpropanamide are listed in Table 3. These predictions are based on the known absorption ranges for similar functional groups.

Table 3: Predicted IR Absorption Bands for N-(3-Aminophenyl)-3-phenylpropanamide

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400 - 3200 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) & Secondary Amide (N-H) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 3000 - 2850 | Medium | C-H Stretch | Aliphatic C-H |

| ~1660 | Strong | C=O Stretch (Amide I) | Amide Carbonyl |

| ~1600 & ~1480 | Medium | C=C Stretch | Aromatic Ring |

| ~1540 | Medium | N-H Bend (Amide II) | Amide |

| 750 - 700 & 700-650 | Strong | C-H Bend | Monosubstituted & Meta-disubstituted Benzene |

Self-Validating System: The presence of both N-H stretching bands (from the amine and amide) and a strong carbonyl absorption are key indicators for the confirmation of the molecule's primary structure. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-(3-Aminophenyl)-3-phenylpropanamide, the molecular weight is 240.30 g/mol .

Expected Mass Spectrum:

-

Molecular Ion (M⁺): A peak at m/z = 240 is expected, corresponding to the intact molecule.

-

[M+H]⁺ Ion: In techniques like electrospray ionization (ESI), the protonated molecule at m/z = 241 would be prominent. This is consistent with data for the related but smaller molecule, N-(3-aminophenyl)propanamide, which shows a [M+H]+ ion[1].

Predicted Fragmentation Pathway:

The molecule is expected to fragment at the amide bond and along the propanamide chain.

Caption: Predicted major fragmentation pathways for N-(3-Aminophenyl)-3-phenylpropanamide.

Authoritative Grounding: The fragmentation pattern can be predicted based on established principles of mass spectrometry. For instance, the formation of the tropylium ion (m/z 91) is a very common fragmentation pathway for compounds containing a benzyl group. Cleavage of the amide bond is also a highly probable fragmentation route.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of N-(3-Aminophenyl)-3-phenylpropanamide.

Synthesis: Amide Coupling Reaction

Caption: General workflow for the synthesis of N-(3-Aminophenyl)-3-phenylpropanamide.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve equimolar amounts of 3-phenylpropanoic acid and m-phenylenediamine in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation: Cool the solution in an ice bath and add a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) portion-wise.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

-

Work-up: Filter the reaction mixture to remove any precipitated urea byproduct. Wash the organic layer with dilute acid, dilute base, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

-

IR Spectroscopy:

-

Prepare a KBr pellet containing a small amount of the solid sample or cast a thin film from a volatile solvent onto a salt plate.

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., ESI or APCI).

-

Acquire the mass spectrum in the desired mass range.

-

Conclusion

This technical guide provides a robust, albeit predictive, spectroscopic profile of N-(3-Aminophenyl)-3-phenylpropanamide. The presented data and interpretations, based on sound chemical principles and comparisons with related structures, offer a valuable resource for the identification and characterization of this compound. The outlined experimental protocols provide a solid foundation for its synthesis and empirical spectroscopic analysis. As with any predictive data, experimental verification is the ultimate standard for confirmation.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 89953, N-(3-Aminophenyl)propanamide. [Link].

Sources

An In-Depth Technical Guide to the Biological Activity of N-(3-Aminophenyl)-3-phenylpropanamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of N-(3-Aminophenyl)-3-phenylpropanamide derivatives. By synthesizing data from contemporary research, this document aims to equip researchers and drug development professionals with the foundational knowledge to explore this promising chemical scaffold further.

Introduction: The N-(3-Aminophenyl)-3-phenylpropanamide Scaffold

The N-(3-Aminophenyl)-3-phenylpropanamide core structure presents a versatile scaffold for medicinal chemistry, combining the structural features of a phenylpropanamide moiety and a meta-substituted aminophenyl ring. This unique combination allows for diverse chemical modifications, leading to a broad spectrum of biological activities. The exploration of this scaffold is driven by the need for novel therapeutic agents with improved efficacy and safety profiles across various disease areas, including oncology, neurodegenerative disorders, and epilepsy.

Synthetic Strategies

The synthesis of N-(3-Aminophenyl)-3-phenylpropanamide derivatives typically involves the formation of an amide bond between a substituted 3-phenylpropanoic acid and a substituted 3-phenylenediamine. The choice of synthetic route often depends on the desired substitutions on both aromatic rings and the availability of starting materials.

A common and efficient method for amide bond formation is the use of coupling agents. This approach offers high yields and mild reaction conditions, making it suitable for a wide range of substrates.

Experimental Protocol: General Amide Coupling Synthesis

This protocol describes a general method for the synthesis of N-(3-Aminophenyl)-3-phenylpropanamide derivatives using a carbodiimide coupling agent.

Materials:

-

Substituted 3-phenylpropanoic acid

-

Substituted 1,3-phenylenediamine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) (as a catalyst)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Appropriate workup and purification reagents (e.g., ethyl acetate, sodium bicarbonate solution, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

-

Acid Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted 3-phenylpropanoic acid (1.0 eq) and HOBt or DMAP (0.1-0.2 eq) in anhydrous DMF or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add the coupling agent, DCC or EDCI (1.1-1.2 eq), to the solution and stir for 30 minutes at 0 °C to activate the carboxylic acid.

-

Amine Addition: To the reaction mixture, add the substituted 1,3-phenylenediamine (1.0 eq) dissolved in a minimal amount of the same anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

-

Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

General synthetic workflow for N-(3-Aminophenyl)-3-phenylpropanamide derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the N-(3-Aminophenyl)-3-phenylpropanamide scaffold have demonstrated a range of biological activities, suggesting their potential as therapeutic agents in several key areas of drug discovery.

Anticancer Activity

The N-(3-aminophenyl)acetamide scaffold, a close structural analog of the core topic, has shown promising anticancer activity[1]. Structure-activity relationship (SAR) studies on these analogs have provided valuable insights into the structural features that contribute to their cytotoxic effects against various cancer cell lines[1].

Mechanism of Action: Kinase Inhibition

A significant number of modern cancer therapies target protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation[2][3]. The PI3K/Akt/mTOR pathway is one such critical signaling cascade that is frequently over-activated in many human cancers, contributing to tumor growth and resistance to therapy[2][3][4][5][6]. Derivatives of the N-(3-Aminophenyl)-3-phenylpropanamide scaffold are being investigated as potential inhibitors of kinases within this and other oncogenic pathways.

Potential inhibition of the PI3K/Akt/mTOR pathway by N-(3-Aminophenyl)-3-phenylpropanamide derivatives.

Table 1: Cytotoxicity of Selected N-(aminophenyl)acetamide Analogs [1]

| Compound ID | Substitution (R) | Cell Line | IC50 (µM) |

| 1a | H | PC3 | >100 |

| 1b | 4-F | PC3 | 52.3 |

| 1c | 4-Cl | PC3 | 45.1 |

| 2a | H | MCF-7 | >100 |

| 2b | 4-F | MCF-7 | 68.4 |

| 2c | 4-Cl | MCF-7 | 59.8 |

Note: The data presented is for N-(aminophenyl)acetamide analogs, which are structurally similar to the core topic. The anticancer activity of direct N-(3-Aminophenyl)-3-phenylpropanamide derivatives requires further investigation.

Neuroprotective Activity

Neurodegenerative disorders such as Alzheimer's disease are characterized by progressive neuronal loss. One of the pathological hallmarks of Alzheimer's is the accumulation of amyloid-beta (Aβ) plaques, which are generated by the enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1)[1][7]. Inhibition of BACE1 is therefore a key therapeutic strategy to reduce Aβ production and its associated neurotoxicity[1][7].

Additionally, some 3-phenylpropanamide derivatives have shown potential as butyrylcholinesterase (BChE) inhibitors, which could be beneficial in Alzheimer's disease treatment[8].

Mechanism of Action: BACE1 Inhibition

By inhibiting the activity of BACE1, N-(3-Aminophenyl)-3-phenylpropanamide derivatives could potentially reduce the formation of neurotoxic Aβ peptides, thereby protecting neurons from damage and slowing the progression of Alzheimer's disease.

Potential BACE1 inhibition by N-(3-Aminophenyl)-3-phenylpropanamide derivatives in Alzheimer's disease.

Table 2: Neuroprotective Activity of a 3-Phenylpropanamide Derivative [8]

| Compound | Target | IC50 (µM) | Neuroprotective Effect |

| 12a | huBChE | 0.95 | Neuroprotection against l-Glu/Aβ₂₅₋₃₅-induced injury |

Note: The data presented is for a specific 3-phenylpropanamide derivative, not an N-(3-Aminophenyl)-3-phenylpropanamide. Further research is needed to evaluate the neuroprotective potential of the core scaffold.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. A key mechanism underlying seizures is the excessive firing of neurons, which is often mediated by voltage-gated sodium channels (VGSCs)[9][10][11][12]. Many existing antiepileptic drugs act by modulating the activity of these channels[10][11][12].

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

N-(3-Aminophenyl)-3-phenylpropanamide derivatives may exert anticonvulsant effects by binding to and stabilizing the inactive state of VGSCs. This would reduce the number of channels available to open in response to depolarization, thereby decreasing neuronal excitability and suppressing seizure activity.

Potential modulation of voltage-gated sodium channels by N-(3-Aminophenyl)-3-phenylpropanamide derivatives.

Table 3: Anticonvulsant Activity of a Related Benzamide Derivative [13]

| Compound Class | Seizure Model | Activity |

| N-(aminophenyl)benzamides | MES | Good anticonvulsant potential |

Note: This data is for a related benzamide scaffold. The anticonvulsant properties of N-(3-Aminophenyl)-3-phenylpropanamide derivatives warrant dedicated investigation.

Future Directions and Conclusion

The N-(3-Aminophenyl)-3-phenylpropanamide scaffold represents a promising starting point for the development of novel therapeutic agents. The diverse biological activities observed in structurally related compounds highlight the potential of this chemical class. Future research should focus on:

-

Systematic Synthesis and Screening: A comprehensive library of N-(3-Aminophenyl)-3-phenylpropanamide derivatives with diverse substitution patterns should be synthesized and screened against a wide range of biological targets.

-

Detailed Mechanistic Studies: For active compounds, in-depth studies are required to elucidate their precise mechanisms of action, including the identification of specific molecular targets and signaling pathways.

-

Structure-Activity Relationship (SAR) Elucidation: A thorough investigation of the SAR will guide the rational design of more potent and selective derivatives.

-

In Vivo Efficacy and Safety Profiling: Promising candidates should be advanced to in vivo models to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.

References

-

Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

-

Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). PI3K/Akt signalling pathway and cancer. Nature Reviews Drug Discovery, 4(12), 988-1004. [Link]

-

Castañer, R., & Herrero, E. (1993). [Rational conception, synthesis and evaluation of phenytoinergic potential anticonvulsants. A series ofretrobenzamides: N-(nitrophenyl) benzamides and N-(aminophenyl) benzamides]. Anales de la Real Academia de Farmacia, 59(2), 241-256. [Link]

-

Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. (2025). ACS Omega. [Link]

-

Catterall, W. A., Wisedchaisri, G., & Zheng, N. (2017). The chemical basis for electrical signaling. Nature Chemical Biology, 13(5), 455-463. [Link]

-

Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. [Link]

-

Dorogan, M. (2023). Design and Synthesis of Substituted N,3,3-Triphenylpropanamide and 1-Benzhydryl-N-phenylazetidine-3-carboxamide Analogs and their Biological Evaluation. CUNY Academic Works. [Link]

-

Yan, R., & Vassar, R. (2014). Targeting BACE1 for Alzheimer's disease. The Lancet Neurology, 13(3), 319-329. [Link]

-

Kaminski, K., et al. (2020). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 25(23), 5738. [Link]

-

Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. (2025). ACS Omega. [Link]

-

Wikipedia. (n.d.). PI3K/Akt/mTOR pathway. [Link]

-

ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]

-

Diana, P., et al. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Bioorganic & Medicinal Chemistry, 18(12), 4524-4529. [Link]

-

A.D.A.M., Inc. (2021). Voltage Gated Sodium Channel Genes in Epilepsy: Mutations, Functional Studies, and Treatment Dimensions. Frontiers in Pharmacology. [Link]

-

Wodtke, R., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 22(21), 11553. [Link]

-

Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. [Link]

-

Castañer, R., & Herrero, E. (1993). [Rational conception, synthesis and evaluation of phenytoinergic potential anticonvulsants. A series ofretrobenzamides: N-(nitrophenyl) benzamides and N-(aminophenyl) benzamides]. Anales de la Real Academia de Farmacia, 59(2), 241-256. [Link]

-

MRC PPU. (2017). Kinase Profiling Inhibitor Database. University of Dundee. [Link]

-

Das, B., & Yan, R. (2019). BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. Current Topics in Medicinal Chemistry, 19(26), 2396-2415. [Link]

-

Meisler, M. H., et al. (2021). Role of Sodium Channels in Epilepsy. Cold Spring Harbor Perspectives in Medicine, 11(5), a034676. [Link]

-

Szabo, A., et al. (2022). Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. International Journal of Molecular Sciences, 23(23), 14708. [Link]

-

Al-Warhi, T., et al. (2020). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 25(11), 2623. [Link]

-

Porta, C., Paglino, C., & Mosca, A. (2014). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Frontiers in Oncology, 4, 66. [Link]

-

ResearchGate. (2025). Novel Hybrids of 6-Amino-3-n-butylphthalide and Neuroprotective Groups against Ischemic Stroke. [Link]

-

Sapijanskaitė-Banevič, B., et al. (2025). Design and synthesis of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Medicinal Chemistry. [Link]

-

Nakashima, T., et al. (2002). [Screening of protein kinase inhibitors]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 119(4), 237-243. [Link]

-

Dorogan, M. (2023). Design and Synthesis of Substituted N,3,3-Triphenylpropanamide and 1-Benzhydryl-N-phenylazetidine-3-carboxamide Analogs and their Biological Evaluation. CUNY Academic Works. [Link]

-

A.D.A.M., Inc. (2021). Voltage Gated Sodium Channel Genes in Epilepsy: Mutations, Functional Studies, and Treatment Dimensions. Frontiers in Pharmacology. [Link]

-

Kamiński, K., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. [Link]

-

Barrow, D., et al. (2025). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Cancer Drug Resist. [Link]

-

Li, X., et al. (2021). Novel hybrids of 6-amino-3-n-butylphthalide and neuroprotective groups against ischemic stroke. New Journal of Chemistry, 45(15), 6824-6835. [Link]

-

Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of the National Cancer Institute, 110(6), 551-563. [Link]

-

Rollando, R., et al. (2022). In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. Pharmacognosy Journal, 14(6). [Link]

-

Combs, D. W., et al. (2025). Synthesis and resolution of novel 3'-substituted phenylalanine amides. Tetrahedron Letters, 36(34), 6121-6124. [Link]

-

Beck, H., & Yaari, Y. (2008). Voltage-gated sodium channels in epilepsy. Pflugers Archiv : European journal of physiology, 455(4), 587-596. [Link]

-

Alzheimer's Drug Discovery Foundation. (2015). BACE1 Inhibitors in Phase 3 Trials for Alzheimer's are Safe in Moderate Doses, According to Study. [Link]

-

Vassar, R. (2024). Exploring the cognitive impact of BACE1 inhibition for Alzheimer's disease. [Link]

-

Kamiński, K., et al. (2021). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 26(16), 4944. [Link]

Sources

- 1. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer’s onset | VJDementia [vjdementia.com]

- 8. Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Epilepsy-Related Voltage-Gated Sodium Channelopathies: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Sodium Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Voltage Gated Sodium Channel Genes in Epilepsy: Mutations, Functional Studies, and Treatment Dimensions [frontiersin.org]

- 12. Voltage-gated sodium channels in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Rational conception, synthesis and evaluation of phenytoinergic potential anticonvulsants. A series ofretrobenzamides: N-(nitrophenyl) benzamides and N-(aminophenyl) benzamides] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to "N-(3-Aminophenyl)-3-phenylpropanamide" Analogs in Medicinal Chemistry

Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the discovery and optimization of novel molecular scaffolds that can be tailored to interact with a multitude of biological targets is a paramount objective. The "N-(3-Aminophenyl)-3-phenylpropanamide" core represents one such privileged structure, a versatile framework that has given rise to a diverse array of bioactive analogs. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive exploration of this scaffold's journey from a chemical entity to a source of promising therapeutic candidates. We will delve into the nuances of its synthesis, dissect the structure-activity relationships that govern its biological effects, and explore the mechanisms through which these compounds exert their influence on various pathological conditions. Our narrative will be grounded in experimental evidence, explaining not just the "what" but the "why" behind key scientific decisions, thereby offering a robust and self-validating framework for future research in this exciting area.

The N-(3-Aminophenyl)-3-phenylpropanamide Core: A Gateway to Diverse Bioactivity

The fundamental structure of N-(3-Aminophenyl)-3-phenylpropanamide features a central phenylpropanamide moiety linked to a 3-aminophenyl group. This arrangement of aromatic rings and an amide linker provides a unique three-dimensional architecture that allows for diverse chemical modifications and interactions with biological macromolecules. The inherent flexibility of the propanamide chain, coupled with the potential for functionalization on both phenyl rings, has made this scaffold a fertile ground for the development of compounds targeting a wide range of diseases.

Initial explorations into this chemical space have revealed significant potential in several therapeutic areas, most notably in the treatment of neurodegenerative diseases, cancer, and inflammatory conditions. The following sections will provide a detailed examination of the medicinal chemistry efforts in these areas.

Targeting Neurodegenerative Disorders: The Quest for Neuroprotection and Symptomatic Relief

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing unmet medical need. The N-(3-Aminophenyl)-3-phenylpropanamide scaffold has emerged as a promising starting point for the development of novel therapeutics in this domain, primarily through the inhibition of key enzymes implicated in disease progression.

Butyrylcholinesterase (BChE) Inhibition in Alzheimer's Disease

A prominent strategy in the management of Alzheimer's disease is the modulation of cholinergic neurotransmission. While acetylcholinesterase (AChE) inhibitors have been the mainstay of treatment, selective inhibition of butyrylcholinesterase (BChE) has gained traction as a valuable therapeutic approach.[1]

Recent studies have led to the development of potent and selective BChE inhibitors based on the 3-phenylpropanamide framework. Through structural optimization and extensive structure-activity relationship (SAR) studies, researchers have identified key modifications that enhance BChE inhibitory activity. For instance, the introduction of a benzylpiperidine moiety and a carbamate group has been shown to result in compounds with significant BChE inhibition.[1] Molecular docking studies have revealed that these analogs occupy the hydrophobic cavity of BChE, forming multiple interactions with key residues, which explains their potent inhibitory activity.[1]

Table 1: BChE Inhibitory Activity of Representative N-(3-Aminophenyl)-3-phenylpropanamide Analogs

| Compound ID | Modifications | eqBChE IC50 (µM) | huBChE IC50 (µM) | Reference |

| 12a | 4-benzylpiperidine and N-ethyl-N-methylcarbamoyl moieties | 1.3 | 0.95 | [1] |

| 10b | 4-benzylpiperidine and N-ethyl-N-methylcarbamoyl moieties (aliphatic ketone linker) | 2.3 | 6.3 | [1] |

Note: eqBChE refers to equine BChE and huBChE refers to human BChE.

Beyond enzymatic inhibition, promising lead compounds have demonstrated the ability to cross the blood-brain barrier (BBB) and exhibit neuroprotective effects in cellular models of Alzheimer's disease.[1] Furthermore, in vivo studies in animal models of cognitive impairment have shown that these compounds can significantly alleviate memory deficits, highlighting their potential as disease-modifying agents.[1]

Anticonvulsant Activity

The versatility of the N-phenylpropanamide scaffold extends to the potential treatment of neurological disorders like epilepsy. Certain derivatives have shown promising anticonvulsant properties in preclinical models, such as the maximal electroshock-induced seizure (MES) test.[2] This suggests that these compounds may act by preventing the spread of seizures, potentially through the modulation of voltage-dependent sodium channels or by acting as NMDA receptor antagonists.[2] Further investigation into the precise mechanism of action is warranted to fully elucidate their therapeutic potential in epilepsy.

Combating Cancer: A Scaffold for Novel Antiproliferative Agents

The application of N-(3-Aminophenyl)-3-phenylpropanamide analogs extends to oncology, where derivatives have been investigated for their ability to inhibit the growth of cancer cells.

One notable example involves the development of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide analogs, which have demonstrated potent in vitro activity against various cancer cell lines, including those resistant to standard therapies.[2] These compounds have been shown to induce cell death through a combination of apoptosis and autophagy. Importantly, lead compounds from this series have exhibited favorable pharmacokinetic properties and have demonstrated significant tumor growth reduction in in vivo xenograft models.[2]

Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a continuous pursuit in medicinal chemistry. The N-phenylpropanamide scaffold has been explored for its potential to modulate inflammatory pathways.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory disorders.[3][4] Analogs of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide have been identified as potent inhibitors of the NLRP3 inflammasome.[5] These compounds block the activation of the inflammasome, leading to a reduction in the release of pro-inflammatory cytokines such as IL-1β.[3][4] This line of research opens up possibilities for the development of novel therapeutics for conditions driven by NLRP3-mediated inflammation.

Experimental Protocols: A Practical Guide

To facilitate further research and development of this promising scaffold, this section provides detailed, step-by-step methodologies for the synthesis of a representative analog and a key biological assay.

Synthesis of N-(3-Aminophenyl)-3-phenylpropanamide

This protocol describes a general method for the amide coupling reaction to synthesize the core scaffold.

Materials:

-

3-Phenylpropanoic acid

-

1,1'-Carbonyldiimidazole (CDI) or other coupling agents like EDCI/HOBt

-

m-Phenylenediamine

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenylpropanoic acid (1.0 equivalent) in anhydrous DMF. Add CDI (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 1-2 hours until the evolution of CO2 ceases, indicating the formation of the acylimidazolide intermediate.

-

Amide Bond Formation: To the activated carboxylic acid solution, add a solution of m-phenylenediamine (1.5 equivalents) in anhydrous DMF dropwise. Stir the reaction mixture at room temperature overnight.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-(3-aminophenyl)-3-phenylpropanamide.

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Butyrylcholinesterase (BChE) Inhibition Assay

This protocol is based on the Ellman's method to determine the BChE inhibitory activity of the synthesized analogs.

Materials:

-

Butyrylcholinesterase (from equine serum or human serum)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of BChE, BTCI, and DTNB in phosphate buffer. Prepare serial dilutions of the test compounds in DMSO.

-

Assay Setup: In a 96-well microplate, add 20 µL of the test compound solution at various concentrations. Add 140 µL of phosphate buffer and 20 µL of the BChE solution to each well.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Initiation of Reaction: Add 20 µL of the BTCI solution to each well to start the enzymatic reaction.

-

Measurement: Immediately after adding BTCI, add 20 µL of the DTNB solution. Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Future Directions and Perspectives

The "N-(3-Aminophenyl)-3-phenylpropanamide" scaffold has proven to be a remarkably versatile platform for the design and development of novel therapeutic agents. The research highlighted in this guide underscores its potential in addressing complex diseases such as Alzheimer's, cancer, and various inflammatory conditions.

Future research efforts should focus on several key areas:

-

Expansion of Target Space: While significant progress has been made in targeting BChE and in the realm of oncology, the full therapeutic potential of this scaffold is likely yet to be realized. Systematic screening of compound libraries against a broader range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels, could unveil new and unexpected therapeutic applications.

-

Mechanism of Action Studies: A deeper understanding of the molecular mechanisms by which these analogs exert their biological effects is crucial. This includes detailed studies on their interactions with target proteins, as well as their impact on downstream signaling pathways.

-

Pharmacokinetic and Safety Profiling: Rigorous evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of lead compounds is essential for their successful translation into clinical candidates.

-

Structure-Based Drug Design: The use of computational tools, such as molecular docking and molecular dynamics simulations, can guide the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

References

-

Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega. [Link]

-

Mechanisms and Emerging Regulators of Neuroinflammation: Exploring New Therapeutic Strategies for Neurological Disorders. International Journal of Molecular Sciences. [Link]

-

Molecular Mechanisms Underlying Neuroinflammation Intervention with Medicinal Plants: A Critical and Narrative Review of the Current Literature. Pharmaceuticals. [Link]

-

Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

-

Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular Mechanisms Underlying Neuroinflammation Intervention with Medicinal Plants: A Critical and Narrative Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenotypic Screening Library [otavachemicals.com]

A Technical Guide to Investigating the Therapeutic Potential of N-(3-Aminophenyl)-3-phenylpropanamide

Abstract: The compound N-(3-Aminophenyl)-3-phenylpropanamide represents a chemical scaffold with significant, yet largely unexplored, therapeutic potential. While direct biological data on this specific molecule is sparse, its structural motifs are present in a variety of compounds with well-documented pharmacological activities. This guide provides a comprehensive framework for the systematic investigation of N-(3-Aminophenyl)-3-phenylpropanamide as a modulator of several high-value therapeutic targets. By leveraging structure-activity relationship (SAR) data from analogous compounds, we delineate a series of robust experimental pathways to probe its potential efficacy in neurodegenerative disease, oncology, pain management, and inflammatory disorders. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale necessary to launch a targeted discovery campaign.

Introduction: The Rationale for Target-Centric Exploration

The journey of a novel chemical entity from synthesis to clinical application is predicated on the precise identification of its biological target(s). For a compound like N-(3-Aminophenyl)-3-phenylpropanamide, which is not extensively characterized in the literature, a logical starting point is a hypothesis-driven approach based on structural analogy. The core structure combines a phenylpropanamide moiety with an aminophenyl group, features found in compounds known to interact with key enzymes and receptors.

This guide eschews a broad, untargeted screening approach in favor of a focused investigation into five high-potential therapeutic targets, selected based on compelling evidence from structurally related molecules:

-

Butyrylcholinesterase (BChE): A key enzyme in cholinergic signaling, implicated in the progression of Alzheimer's disease.

-

Poly(ADP-ribose) Polymerase (PARP): A critical enzyme in DNA repair, the inhibition of which is a validated strategy in cancer therapy.

-

Transient Receptor Potential Vanilloid 1 (TRPV1): A non-selective cation channel that is a key mediator of pain perception.

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune and inflammatory diseases.

-

Dopamine Receptors: G protein-coupled receptors that are crucial targets for treating a range of neuropsychiatric disorders.

For each target, we will present the scientific premise, supporting data from analogous compounds, and a detailed, self-validating experimental workflow designed to rigorously assess the therapeutic potential of N-(3-Aminophenyl)-3-phenylpropanamide.

Chapter 1: Butyrylcholinesterase (BChE) as a Target in Alzheimer's Disease

Scientific Rationale

Alzheimer's disease (AD) is a neurodegenerative disorder characterized by cognitive decline and memory impairment, partly due to a deficit in the neurotransmitter acetylcholine (ACh).[1] While acetylcholinesterase (AChE) is the primary enzyme responsible for ACh hydrolysis, BChE also plays a significant role, particularly in the later stages of AD when AChE levels decline.[2] Therefore, selective inhibition of BChE is considered a potent therapeutic approach to elevate ACh levels in the brain, thereby ameliorating cognitive symptoms.[3][4] The phenylpropanamide scaffold is a known feature in BChE inhibitors, making BChE a logical and compelling first target for N-(3-Aminophenyl)-3-phenylpropanamide.[5] A recent study successfully identified a promising selective BChE inhibitor with a 3-phenylpropanamide core for the treatment of AD.[1][5]

Proposed Investigational Workflow

A systematic evaluation of BChE inhibition is crucial. The workflow begins with a primary in vitro screen to establish inhibitory activity, followed by kinetic studies to understand the mechanism of inhibition.

Caption: Workflow for evaluating N-(3-Aminophenyl)-3-phenylpropanamide as a BChE inhibitor.

Experimental Protocol: BChE Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the gold standard for measuring cholinesterase activity.[6][7] It relies on the hydrolysis of a substrate (butyrylthiocholine) by BChE to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[6]

Materials:

-

Butyrylcholinesterase (BChE) from equine serum

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

N-(3-Aminophenyl)-3-phenylpropanamide (Test Compound)

-

Rivastigmine (Positive Control)[8]

-

96-well clear flat-bottom plates

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the Test Compound in DMSO. Create a dilution series (e.g., from 100 µM to 1 nM) in phosphate buffer.

-

Prepare a stock solution of Rivastigmine as a positive control.

-

Prepare BChE solution (e.g., 0.2 U/mL) in phosphate buffer.[9]

-

Prepare BTCI solution (e.g., 10 mM) in deionized water.

-

Prepare DTNB solution (e.g., 10 mM) in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add 10 µL of diluted Test Compound, 25 µL of BChE solution, and 65 µL of phosphate buffer.

-

Positive Control Wells: Add 10 µL of Rivastigmine, 25 µL of BChE solution, and 65 µL of phosphate buffer.

-

Enzyme Control Wells (100% activity): Add 10 µL of buffer (with DMSO at the same concentration as the test wells), 25 µL of BChE solution, and 65 µL of phosphate buffer.

-

Background Control Wells (No enzyme): Add 10 µL of buffer and 90 µL of phosphate buffer.

-

-

Pre-incubation: Mix the plate gently and incubate at room temperature for 30 minutes, protected from light.[8]

-

Reaction Initiation: Add 125 µL of DTNB solution to all wells, followed by 25 µL of BTCI solution to initiate the reaction.

-

Measurement: Immediately begin reading the absorbance at 412 nm every 60 seconds for 15-20 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (change in absorbance per minute).

-

Calculate the percentage of inhibition for each concentration of the Test Compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

-

Plot the % Inhibition against the logarithm of the Test Compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Chapter 2: Poly(ADP-ribose) Polymerase (PARP) as a Target in Oncology

Scientific Rationale

Poly(ADP-ribose) polymerases (PARPs) are enzymes crucial for repairing single-strand DNA breaks.[5][10] In cancers with mutations in DNA repair genes like BRCA1 or BRCA2, cancer cells become heavily reliant on PARP for survival. Inhibiting PARP in these homologous recombination-deficient cells leads to an accumulation of double-strand breaks during replication, resulting in cell death through a mechanism known as synthetic lethality.[10][11][12] The chemical 3-aminobenzamide is a well-known PARP inhibitor.[10] Given that N-(3-Aminophenyl)-3-phenylpropanamide shares the 3-aminophenyl core, it is a prime candidate for investigation as a novel PARP inhibitor.

PARP Inhibition and Synthetic Lethality

The concept of synthetic lethality is a cornerstone of targeted cancer therapy. It describes a situation where a defect in a single gene or pathway is viable, but the simultaneous inactivation of a second, parallel pathway leads to cell death. This provides a therapeutic window to selectively kill cancer cells while sparing normal cells.

Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-mutant cancer cells.

Experimental Protocol: PARP Universal Colorimetric Assay

This assay quantifies PARP activity by measuring the incorporation of biotinylated poly(ADP-ribose) (PAR) onto histone proteins coated on a 96-well plate. The amount of incorporated PAR is detected using a streptavidin-HRP conjugate and a colorimetric substrate.

Materials:

-

PARP Universal Colorimetric Assay Kit (containing histone-coated plate, activated DNA, PARP buffer, biotinylated NAD+, streptavidin-HRP, colorimetric substrate)

-

N-(3-Aminophenyl)-3-phenylpropanamide (Test Compound)

-

Olaparib or another known PARP inhibitor (Positive Control)

-

BRCA-mutant and BRCA-wildtype cancer cell lines (e.g., CAPAN-1 and BxPC-3, respectively) for cell-based validation.

Procedure:

-

Assay Setup:

-

Prepare dilutions of the Test Compound and Positive Control in PARP buffer.

-

To the appropriate wells of the histone-coated plate, add PARP buffer, activated DNA, and the Test Compound/Control dilutions.

-

-

Reaction Initiation: Add PARP enzyme to all wells except the blank.

-

Incubation: Add biotinylated NAD+ to initiate the PARP reaction. Incubate the plate at room temperature for 1 hour.

-

Washing: Wash the plate multiple times to remove unincorporated reagents.

-

Detection:

-

Add Streptavidin-HRP to each well and incubate for 1 hour.

-

Wash the plate again to remove unbound conjugate.

-

Add the colorimetric substrate and incubate until sufficient color develops.

-

Add a stop solution.

-

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Calculate the percentage of PARP inhibition relative to the no-inhibitor control.

-

Determine the IC50 value by plotting inhibition versus compound concentration.

-

Chapter 3: Transient Receptor Potential Vanilloid 1 (TRPV1) as a Target for Analgesia

Scientific Rationale

The TRPV1 channel is a key integrator of noxious stimuli, including heat, protons, and capsaicin (the pungent component of chili peppers).[13] It is highly expressed in sensory neurons involved in pain sensation.[13] Activation of TRPV1 leads to an influx of cations like Ca2+ and Na+, triggering depolarization and the transmission of pain signals.[14] Consequently, TRPV1 antagonists are being actively investigated as a novel class of analgesics for treating chronic and inflammatory pain.[14][15][16] The rationale for investigating N-(3-Aminophenyl)-3-phenylpropanamide as a TRPV1 antagonist stems from the established activity of structurally similar N-benzyl-3-phenylpropanamides, which have shown potent antagonism at this receptor.

TRPV1 Signaling Pathway

TRPV1 activation is a critical first step in the nociceptive pathway. Its modulation offers a direct way to intercept pain signals at their source.

Caption: Simplified signaling cascade of the TRPV1 receptor in pain perception.

Experimental Protocol: Cell-Based Calcium Imaging Assay

This functional assay measures the ability of a compound to block TRPV1 activation by monitoring changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent indicator.[13]

Materials:

-

HEK-293 cells stably expressing human TRPV1 (hTRPV1).

-

Fluo-4 AM or Fura-2 AM calcium indicator dye.[13]

-

Capsaicin (TRPV1 agonist).

-

Capsazepine or BCTC (known TRPV1 antagonists for positive control).[17]

-

N-(3-Aminophenyl)-3-phenylpropanamide (Test Compound).

-

Fluorescence plate reader or high-content imaging system.

Procedure:

-

Cell Preparation:

-

Plate hTRPV1-HEK-293 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

-

Dye Loading:

-

Wash the cells with a buffered saline solution (e.g., HBSS).

-

Load the cells with Fluo-4 AM dye by incubating them in the dye solution for 45-60 minutes at 37°C.

-

Wash the cells again to remove excess extracellular dye.

-

-

Compound Incubation:

-

Add dilutions of the Test Compound, positive control (Capsazepine), and vehicle control to the respective wells.

-

Incubate for 15-30 minutes at room temperature.

-

-

Baseline Fluorescence Measurement:

-

Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period (e.g., 30 seconds).

-

-

Agonist Stimulation and Measurement:

-

Using the reader's injection system, add a solution of capsaicin (at a concentration known to elicit a submaximal response, e.g., EC80) to all wells.

-

Immediately begin recording the fluorescence intensity over time (e.g., for 3-5 minutes). The influx of Ca2+ upon TRPV1 activation will cause a sharp increase in fluorescence.

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity after agonist addition minus the baseline fluorescence.

-

Calculate the percentage of inhibition for each concentration of the Test Compound compared to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Chapter 4: Tumor Necrosis Factor-alpha (TNF-α) as a Target in Inflammatory Disorders

Scientific Rationale

Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of autoimmune diseases such as rheumatoid arthritis, Crohn's disease, and psoriasis.[18][19][20] Biologic drugs that inhibit TNF-α are a major class of therapeutics for these conditions.[20][21][22] The investigation of small molecule TNF-α inhibitors is an active area of research. Phenyl sulfonamide derivatives have been identified as modulators of the pulmonary inflammatory response with anti-TNF-α effects.[23] The structural similarity of N-(3-Aminophenyl)-3-phenylpropanamide to these scaffolds provides a basis for investigating its potential as a TNF-α inhibitor.

Proposed Investigational Workflow

The primary method to assess TNF-α modulation is to measure the secretion of the cytokine from immune cells stimulated to produce an inflammatory response.

Caption: Workflow for assessing the anti-TNF-α activity of the test compound.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced TNF-α Secretion Assay

This cell-based assay uses lipopolysaccharide (LPS), a component of gram-negative bacteria, to stimulate an inflammatory response in immune cells (like macrophages or peripheral blood mononuclear cells), leading to the production and secretion of TNF-α. The amount of secreted TNF-α in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Immune cells: e.g., human Peripheral Blood Mononuclear Cells (PBMCs) or a murine macrophage cell line like RAW 264.7.

-

Lipopolysaccharide (LPS) from E. coli.

-

N-(3-Aminophenyl)-3-phenylpropanamide (Test Compound).

-

Dexamethasone or a known TNF-α inhibitor (Positive Control).

-

Human or Murine TNF-α ELISA Kit.

-

Cell culture medium and supplements.

-

96-well cell culture plates.

Procedure:

-

Cell Plating: Seed the immune cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of the Test Compound and Positive Control in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compounds.

-

Incubate for 1-2 hours (pre-treatment).

-

-

LPS Stimulation:

-

Add LPS to all wells (except the unstimulated control) to a final concentration known to induce robust TNF-α production (e.g., 100 ng/mL).

-

Incubate the plate for a specified period (e.g., 4-6 hours for RAW 264.7 cells or 18-24 hours for PBMCs) at 37°C in a CO2 incubator.

-

-

Supernatant Collection:

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the cell-free supernatant, which contains the secreted TNF-α.

-

-

TNF-α Quantification (ELISA):

-

Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:

-

Binding of TNF-α in the sample to a capture antibody coated on the ELISA plate.

-

Addition of a detection antibody.

-

Addition of an enzyme-conjugated secondary antibody.

-

Addition of a substrate to produce a colorimetric signal.

-

Reading the absorbance on a plate reader.

-

-

-

Data Analysis:

-

Generate a standard curve using the TNF-α standards provided in the ELISA kit.

-

Calculate the concentration of TNF-α in each sample from the standard curve.

-

Determine the IC50 of the Test Compound for TNF-α inhibition.

-

Crucial Control: Concurrently run a cytotoxicity assay (e.g., MTT or LDH) to ensure that the reduction in TNF-α is due to specific inhibition and not simply cell death.

-

Chapter 5: Dopamine Receptors as Targets in Neuropsychiatric Disorders

Scientific Rationale

Dopamine is a critical neurotransmitter, and its signaling through various G protein-coupled receptors (D1-like and D2-like families) is fundamental to motor control, motivation, and cognition.[24] Dysregulation of dopaminergic pathways is implicated in numerous neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and addiction.[24][25][26] Both agonists and antagonists of dopamine receptors are mainstays of treatment for these conditions.[27] The pharmacological evaluation of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), a compound with structural similarities to our test molecule, revealed clear actions on dopamine autoreceptors and postsynaptic receptors.[28] This precedent strongly supports the investigation of N-(3-Aminophenyl)-3-phenylpropanamide for activity at dopamine receptors.

Dopaminergic Synapse and Receptor Subtypes

Targeting the dopaminergic system requires a nuanced understanding of its receptor subtypes and their roles in neurotransmission. A primary method for determining a compound's affinity for these receptors is the radioligand binding assay.

Caption: A schematic of a dopaminergic synapse showing potential sites of drug interaction.

Experimental Protocol: Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand known to bind to that receptor with high affinity.

Materials:

-

Cell membranes prepared from cells expressing a specific human dopamine receptor subtype (e.g., D1, D2, D3, D4, D5).

-

Radioligand specific for the receptor subtype (e.g., [3H]SCH23390 for D1, [3H]Spiperone for D2).

-

N-(3-Aminophenyl)-3-phenylpropanamide (Test Compound).

-

Known non-labeled ligand for the receptor as a positive control/displacer (e.g., Haloperidol for D2).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Assay Setup: The assay is performed in microcentrifuge tubes or a 96-well filter plate.

-

Total Binding: Add cell membranes, radioligand, and assay buffer.

-

Non-specific Binding (NSB): Add cell membranes, radioligand, and a high concentration of the non-labeled positive control (to saturate the receptors).

-

Test Compound Wells: Add cell membranes, radioligand, and serial dilutions of the Test Compound.

-

-

Incubation: Incubate the reactions at room temperature or 37°C for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Termination and Filtration:

-

Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand passes through.

-

Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.